molecular formula C18H17ClF3N5O4 B13921866 (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13921866
M. Wt: 459.8 g/mol
InChI Key: BAZYLCHTDOGGPT-XNIJJKJLSA-N
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Description

This adenosine-derived compound features a purine core modified at position 2 with a chlorine atom and at position 6 with a methylamino group linked to a 4-(trifluoromethyl)phenyl substituent. The ribose-like oxolane moiety retains stereochemical specificity (2R,3R,4S,5R) with a hydroxymethyl group at position 5 and vicinal diols at positions 3 and 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for targeting adenosine receptors or enzymes like kinases .

Properties

Molecular Formula

C18H17ClF3N5O4

Molecular Weight

459.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H17ClF3N5O4/c19-17-25-14(23-5-8-1-3-9(4-2-8)18(20,21)22)11-15(26-17)27(7-24-11)16-13(30)12(29)10(6-28)31-16/h1-4,7,10,12-13,16,28-30H,5-6H2,(H,23,25,26)/t10-,12-,13-,16-/m1/s1

InChI Key

BAZYLCHTDOGGPT-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this nucleoside analogue generally involves:

  • Construction or modification of the purine base with appropriate substitutions.
  • Coupling of the modified purine base to a sugar moiety (oxolane ring) with defined stereochemistry (2R,3R,4S,5R).
  • Introduction of the 4-(trifluoromethyl)benzylamino group at the 6-position of the purine ring.
  • Purification and characterization of the final compound.

Key Synthetic Steps

Preparation of the Purine Intermediate
  • The starting purine nucleus is typically 2-chloro-6-chloropurine or 2-chloro-6-amino-purine derivatives.
  • Selective substitution at the 6-position with a benzylamine derivative bearing the 4-(trifluoromethyl)phenyl group is achieved via nucleophilic aromatic substitution.
  • Reaction conditions often involve polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with mild heating to facilitate substitution.
Coupling with the Sugar Moiety
  • The sugar component, a protected or unprotected 5-(hydroxymethyl)oxolane-3,4-diol, is coupled to the purine base at the N9 position.
  • Glycosylation reactions may use Lewis acid catalysts or other activating agents under controlled stereochemical conditions to ensure the desired (2R,3R,4S,5R) configuration.
  • Protecting groups on the sugar hydroxyls may be used to direct regioselectivity and prevent side reactions.
Final Deprotection and Purification
  • After coupling, any protecting groups are removed under acidic or basic conditions.
  • The compound is purified by chromatographic techniques such as HPLC.
  • Final characterization includes NMR, mass spectrometry, and purity assessment.

Detailed Research Outcomes and Data

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
6-Substitution on purine 4-(trifluoromethyl)benzylamine, base (e.g., K2CO3) DMF or DMSO 60–80 °C 70–85 Nucleophilic aromatic substitution
Glycosylation with sugar Purine intermediate + protected sugar, Lewis acid catalyst (e.g., TMSOTf) Dichloromethane 0–25 °C 60–75 Stereoselective coupling
Deprotection Acidic hydrolysis (e.g., TFA in water) Aqueous solution Room temp Quantitative Removal of protecting groups
Purification Reverse-phase HPLC High purity (>98%) achieved

Analytical Data

  • NMR Spectroscopy confirms the stereochemistry and substitution pattern.
  • Mass Spectrometry shows the expected molecular ion corresponding to the compound.
  • HPLC Purity typically exceeds 98%, indicating successful synthesis and purification.

Example Synthetic Route (Based on Patent CN1466591A)

  • Starting Material: 2,6-dichloropurine.
  • Step 1: React 2,6-dichloropurine with 4-(trifluoromethyl)benzylamine in DMF with potassium carbonate as base at 70 °C to substitute the 6-chloro group, yielding 2-chloro-6-[(4-trifluoromethyl)benzylamino]purine.
  • Step 2: Glycosylate the resulting purine derivative with a suitably protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) using trimethylsilyl triflate (TMSOTf) as catalyst in dichloromethane at 0 °C to room temperature.
  • Step 3: Remove protecting groups by treatment with acid (e.g., trifluoroacetic acid in water).
  • Step 4: Purify the final nucleoside by preparative HPLC.

Notes on Variations and Optimization

  • The choice of protecting groups on the sugar can influence yield and stereoselectivity.
  • Solvent choice and reaction temperature are critical for minimizing side reactions.
  • Alternative bases or catalysts may be used to optimize substitution efficiency.
  • Scale-up procedures require careful control of moisture and temperature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The chlorinated purine ring can undergo reduction to remove the chlorine atom.

    Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dechlorinated purine derivative.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it can be used to study the interactions of purine nucleosides with enzymes and receptors.

Medicine

Industry

Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular kinases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The target’s 2-Cl and 4-CF3 groups enhance electrophilicity compared to Metrifudil’s 2-methylphenyl (electron-donating) .
  • Hydrogen Bonding: The methylamino linker in the target enables H-bond donation, unlike the thioether in 55628-45-0 or 83689-41-2 .

Oxolane/Sugar Modifications

Compound Oxolane Stereochemistry Hydroxymethyl Position Additional Modifications Molecular Weight (g/mol)
Target Compound 2R,3R,4S,5R 5 None ~465 (estimated)
253124-46-8 2R,3R,4S,5S 5 5-tert-Butyl-oxadiazole 489.89
714249-80-6 2R,3R,4R,5R 5 3-Methyl 327.3 (calculated)
550-33-4 2R,3S,4R,5R 5 None (unmodified adenosine derivative) 252.23

Key Observations :

  • Stereochemical Impact: The 2R,3R,4S,5R configuration in the target aligns with natural ribose, favoring enzymatic recognition compared to non-natural stereoisomers (e.g., 253124-46-8) .
  • Hydrophilicity : The diol and hydroxymethyl groups confer high polarity (TPSA >120 Ų), similar to 550-33-4, but lower than 83689-41-2 (TPSA 185 Ų) .

Pharmacological and Physicochemical Properties

Property Target Compound 23707-33-7 (Metrifudil) 55628-45-0 2-Fluoroadenosine
LogP (predicted) ~2.5 (moderate lipo.) 1.5 ~3.0 (highly lipophilic) 0.8 (polar)
H-Bond Donors/Acceptors 4 / 8 4 / 8 3 / 9 5 / 9
Metabolic Stability High (CF3 group) Moderate Low (thioether oxidation) Low (fluorine stability)
Toxicity (Oral LD50) Not reported Category 4 (H302) Not reported Not reported

Key Observations :

  • Metabolic Stability : The trifluoromethyl group in the target reduces oxidative metabolism compared to Metrifudil’s benzylamine .
  • Toxicity: Adenosine analogs like 550-33-4 exhibit acute toxicity (H302) and irritation (H315/H319), suggesting similar hazards for the target compound .

Research Implications

However, its high molecular weight (~465 g/mol) may limit blood-brain barrier penetration. Further studies should compare its binding affinity to adenosine A1/A2A receptors and off-target kinase activity .

Biological Activity

The compound (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core with several substituents that influence its biological activity. Key features include:

  • Trifluoromethyl group : Known to enhance lipophilicity and biological activity.
  • Chlorine atom : May play a role in receptor binding and activity modulation.
  • Hydroxymethyl oxolane moiety : Contributes to the molecular stability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Results

Cell LineIC50 (μM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0G1 phase cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
Acetylcholinesterase19.2
Butyrylcholinesterase13.2

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to purinergic receptors.
  • Reactive Oxygen Species (ROS) : Induces oxidative stress leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : Modulates pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound showed improvement in cognitive functions correlated with decreased AChE activity.

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